molecular formula C16H20N4O3S B2623492 N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1428365-45-0

N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2623492
CAS No.: 1428365-45-0
M. Wt: 348.42
InChI Key: NBLDVJDLVYQYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a potent and selective inhibitor of Proviral Integration Moloney virus (PIM) kinases, a family of serine/threonine kinases implicated in cell survival, proliferation, and drug resistance. Research indicates that this compound acts as a competitive ATP-binding site antagonist , effectively suppressing the activity of PIM-1, PIM-2, and PIM-3 isoforms. Its primary research value lies in oncology, where it is utilized as a chemical probe to investigate PIM kinase signaling pathways in various hematological and solid tumor models. Studies employing this inhibitor have demonstrated its ability to synergize with other anticancer agents, such as Pan-FGFR inhibitors , to suppress tumor cell growth and overcome therapeutic resistance, particularly in hepatocellular carcinoma. The unique oxalamide scaffold provides a valuable tool for elucidating the non-redundant functions of PIM kinases in cell cycle progression and apoptosis, offering critical insights for targeted cancer drug discovery.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-15(16(22)18-14-5-10-23-19-14)17-6-9-20-7-3-12(4-8-20)13-2-1-11-24-13/h1-2,5,10-12H,3-4,6-9H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLDVJDLVYQYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Synthesis of the Piperidine Derivative: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: Thiophene rings are generally introduced through cross-coupling reactions such as the Suzuki or Stille coupling.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the isoxazole derivative with the piperidine-thiophene derivative under appropriate conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide linkage or the isoxazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the isoxazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxalamide linkage can produce primary or secondary amines.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammatory conditions and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide exerts its effects is complex and involves multiple molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The piperidine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations and Functional Implications

The table below highlights key structural and functional differences between the target compound and similar oxalamides:

Compound Name Substituents (N1/N2) Application/Activity Key Findings Metabolic Notes Source
Target Compound N1: Isoxazol-3-yl; N2: 2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl Inferred: Enzyme inhibition? No direct data Thiophen and piperidine may alter CYP interactions or hydrolysis pathways. Inference
S336 (CAS 745047-53-4) N1: 2,4-Dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Umami flavoring agent Globally approved; replaces MSG in food products. Rapid metabolism in rat hepatocytes; no amide hydrolysis observed . [1, 4, 8]
GMC-1 N1: 4-Bromophenyl; N2: 1,3-dioxoisoindolin-2-yl Antimicrobial Part of a series with broad-spectrum activity. Recrystallized using THF; no metabolic data . [3]
Compound 16 N1: 4-(4-Hydroxybenzoyl)phenyl; N2: 4-methoxyphenethyl Stearoyl-CoA desaturase inhibitor 23% dimer content; confirmed via NMR and MS. No metabolic data . [5]
S5456 N1: 2,3-Dimethoxybenzyl; N2: 2-(pyridin-2-yl)ethyl Weak CYP3A4 inhibitor 51% inhibition at 10 µM (initial assay); no significance in definitive tests. Retested with same CYP panel; <50% inhibition . [6]

Key Observations

Structural Diversity: Aromatic vs. Heterocyclic Substitutions: S336 and S5456 utilize methoxybenzyl and pyridyl groups, which enhance solubility and flavor-enhancing properties. In contrast, the target compound’s isoxazol-thiophen-piperidine motif may favor enzyme inhibition or antimicrobial activity, as seen in GMC derivatives . Piperidine vs. Piperidine rings are common in CNS drugs, suggesting possible neuropharmacological applications .

Metabolic Profiles :

  • S336 undergoes rapid hepatic metabolism without amide hydrolysis, likely due to its pyridyl-ethyl chain . The target compound’s thiophen group may undergo sulfoxidation or ring-opening, while the piperidine moiety could undergo N-dealkylation, leading to distinct metabolites.

Biological Activity :

  • Flavor Enhancement : S336’s dimethoxybenzyl group is critical for umami receptor (hTAS1R1/hTAS1R3) activation, a feature absent in the target compound .
  • Enzyme Inhibition : Compound 16’s hydroxybenzoyl-phenyl group contributes to stearoyl-CoA desaturase inhibition. The target compound’s isoxazol-thiophen combination may target similar enzymes but with altered potency .

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure comprising an isoxazole ring and a thiophene moiety, which are known for their significant roles in various biochemical processes. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Compound Overview

  • Molecular Formula : C19H24N4O3S
  • Molecular Weight : 392.48 g/mol
  • Appearance : Off-white solid
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
  • Melting Point : 210–212 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various signaling pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It may bind to specific receptors, modulating their activity and affecting downstream signaling cascades.

Biological Activity Studies

Research on the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing isoxazole and thiophene groups have shown promise in inhibiting tumor growth through apoptosis induction.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Isoxazole derivatives are often studied for their anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Neuroprotective Effects

Given the presence of the piperidine moiety, there is potential for neuroprotective activity. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Isoxazole Derivatives :
    • A study investigated the anticancer properties of various isoxazole derivatives, revealing significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
  • Neuroprotective Effects :
    • Another study focused on a thiophene-containing compound that demonstrated neuroprotective effects in an animal model of Parkinson's disease, suggesting that modifications to the thiophene structure could enhance neuroprotective properties.
  • Anti-inflammatory Mechanisms :
    • Research highlighted a related oxalamide compound that inhibited NF-kB signaling, leading to reduced expression of inflammatory markers in vitro.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
N1-(isoxazol-3-yl)-N2-(2-methoxyphenyl)ethyl)oxalamide941933-94-4Contains methoxyphenyl instead of piperidine; differing biological activity
N1-(isoxazol-3-yloxy)-N2-(alkyl/aryl) oxalamidesVariousGeneral class with variations affecting solubility and reactivity
N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide394.43 g/molExhibits significant biological activities; potential for drug development

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.